molecular formula C12H14N2O2S B2573935 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol CAS No. 708284-79-1

5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2573935
CAS No.: 708284-79-1
M. Wt: 250.32
InChI Key: ZOYJVMREUCNSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class, a nucleus extensively investigated for its versatile pharmacological potential. This specific derivative is of significant interest in medicinal chemistry and drug discovery, particularly for developing novel antimicrobial agents. The structure-activity relationships observed in closely analogous compounds suggest its potential utility against a range of Gram-positive and Gram-negative bacterial strains. For instance, related 1,3,4-oxadiazole derivatives bearing substituted phenoxymethyl groups have demonstrated moderate to potent antibacterial and antifungal activities in research settings, with their efficacy often modulated by the nature and position of the substituents on the phenyl ring . The 1,3,4-oxadiazole scaffold is a well-known bioisostere for carboxylic acids, esters, and amides, which can enhance metabolic stability and influence the compound's overall pharmacokinetic profile . Researchers value this core structure for its ability to participate in key hydrogen bonding interactions with biological targets. Furthermore, studies on similar compounds, such as 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, indicate that the stability of this class of molecules can be condition-dependent, showing susceptibility to degradation under oxidative and specific alkaline conditions, making it a relevant candidate for intrinsic stability studies and analytical method development . The primary research applications for this compound include serving as a key intermediate in organic synthesis for constructing more complex molecules, being screened as a core structure in antimicrobial and antioxidant assays, and acting as a model compound for studying the stability and forced degradation pathways of heterocyclic drug candidates. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-[(4-propan-2-ylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8(2)9-3-5-10(6-4-9)15-7-11-13-14-12(17)16-11/h3-6,8H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYJVMREUCNSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-isopropylphenol with appropriate reagents to introduce the oxadiazole ring and the thiol group. One common method involves the cyclization of a hydrazide intermediate with carbon disulfide and subsequent reaction with 4-isopropylphenol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize side products.

Chemical Reactions Analysis

Types of Reactions

5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the phenoxy group.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that compounds containing the 1,3,4-oxadiazole structure exhibit notable antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial5.7
Escherichia coliAntibacterial8.8
Bacillus subtilisAntifungal5.5
Aspergillus nigerAntifungal6.0

In a study, derivatives of the compound were synthesized and tested for their antimicrobial activity, which indicated that certain modifications enhanced efficacy against both gram-positive and gram-negative bacteria .

Anticancer Applications

The anticancer potential of 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol has been investigated through various studies, highlighting its ability to inhibit cancer cell proliferation.

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)0.2757357Significant cytotoxicity
PC-3 (Prostate Cancer)0.41785Moderate cytotoxicity
SF-295 (CNS Cancer)0.24High growth inhibition

The compound has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways such as EGFR and Src . Additionally, molecular docking studies have provided insights into its binding affinities with target proteins involved in cancer progression.

Antioxidant Applications

The antioxidant properties of this compound are significant for its potential therapeutic use in diseases associated with oxidative stress.

Test Method IC50 (µg/mL) Comparison Standard
DPPH Radical Scavenging15.15Ascorbic Acid
Hydrogen Peroxide Scavenging20.00BHT

Studies have shown that the compound exhibits strong radical scavenging activity, making it a promising candidate for developing treatments for conditions like neurodegenerative diseases and inflammatory disorders .

Mechanism of Action

The mechanism of action of 5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

The following analysis compares 5-((4-isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol with structurally related 1,3,4-oxadiazole-2-thiol derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., Cl, CF₃) generally result in higher yields (e.g., 85–90%) compared to alkyl groups, likely due to enhanced reaction efficiency .
  • Spectral Signatures : The thiol proton is often absent in $^1$H NMR due to exchange broadening, while aromatic protons appear between δ 7.2–8.3 ppm. HRMS data confirm molecular weights within 0.002 ppm accuracy .
Physicochemical Properties
Compound Name HPLC Retention (min) Solubility Trends Thermal Stability Reference
5-((4-Isopropylphenoxy)methyl)-... N/A Likely moderate (lipophilic isopropyl) Inferred stable
5-(2-Chloro-4-isopropylphenyl)-... 7.15 Low (chloro, isopropyl) Stable up to 150°C
5-(4-Trifluoromethylphenyl)-... 7.75 Low (CF₃) Sensitive to moisture
5-(4-Chlorophenoxy)methyl)-... 7.53 Moderate (Cl, ether) Stability-indicating HPLC validated

Key Observations :

  • HPLC Retention : Chlorinated and trifluoromethyl analogs exhibit longer retention times (7.15–7.75 min) due to increased hydrophobicity .
  • Stability : Thiol-containing compounds are light-sensitive, requiring foil-covered storage .

Key Observations :

  • Antimicrobial Potency: Chlorophenoxy derivatives show superior activity (e.g., 22 mm against S. aureus) compared to trifluoromethyl analogs, likely due to better membrane interaction .
  • Antioxidant Capacity: The thiol group in 5-(4-chlorophenoxy)methyl)-... contributes to 89.3% H₂O₂ scavenging, outperforming BHT standards .
Molecular Docking and Mechanism
  • Chlorophenoxy Analogs: Dock with α-chymotrypsin and glutathione reductase via hydrogen bonding (thiol-SH to Ser195) and π-π stacking (aryl groups) .
  • Trifluoromethyl Analogs : Enhanced binding to hydrophobic enzyme pockets due to CF₃ group .

Biological Activity

5-((4-Isopropylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-isopropylphenol with appropriate thioketones or isothiocyanates under basic conditions. The resulting oxadiazole derivatives are characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm their structures.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains and fungi. For instance, a study reported that compounds derived from oxadiazoles exhibit enhanced antibacterial and antifungal properties compared to their thiazole counterparts. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies indicate that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation and its DPPH radical scavenging activity were notably higher than that of standard antioxidants like butylated hydroxytoluene (BHT) .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
This compound85
BHT75
Ascorbic Acid90

Case Study 1: Antimicrobial Efficacy

In a recent study published in Chemistry Proceedings, researchers synthesized several oxadiazole derivatives and evaluated their antimicrobial efficacy. The results indicated that the presence of the thiol group significantly enhanced the antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could be developed into potent antimicrobial agents .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of oxadiazole derivatives. The findings revealed that compounds similar to this compound exhibited remarkable inhibition against oxidative stress markers in cellular models. This suggests potential applications in treating diseases characterized by oxidative damage .

Q & A

Q. What computational tools predict physicochemical properties?

  • Methodological Answer : Use software like Gaussian or COSMO-RS to calculate:
  • LogP : Predicts membrane permeability.
  • pKa : Estimates solubility and ionization state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.